molecular formula C11H12F3N B3335638 1-[2-(Trifluoromethyl)phenyl]cyclobutanamine CAS No. 1314785-94-8

1-[2-(Trifluoromethyl)phenyl]cyclobutanamine

Cat. No.: B3335638
CAS No.: 1314785-94-8
M. Wt: 215.21
InChI Key: HPJZZIPRBCMSIO-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]cyclobutanamine is a chemical compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol. It is a useful research chemical and is often utilized as a building block in various chemical syntheses.

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)phenyl]cyclobutanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclobutanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)phenyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a base.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]cyclobutanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials, particularly those requiring the trifluoromethyl group for enhanced chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to various receptors and enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)phenyl]cyclobutanamine can be compared with other similar compounds, such as:

    1-[2-(Trifluoromethyl)phenyl]cyclopropanamine: This compound has a similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    This compound hydrochloride: This is the hydrochloride salt form of the compound, which can have different solubility and stability properties compared to the free base form.

The uniqueness of this compound lies in its specific structural features, such as the cyclobutane ring and the trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10(15)6-3-7-10/h1-2,4-5H,3,6-7,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJZZIPRBCMSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine
Reactant of Route 2
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine
Reactant of Route 3
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine
Reactant of Route 4
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine
Reactant of Route 5
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine
Reactant of Route 6
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine

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